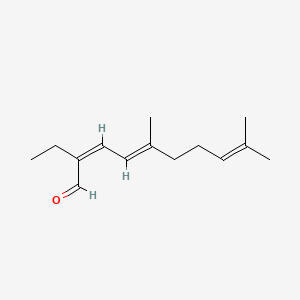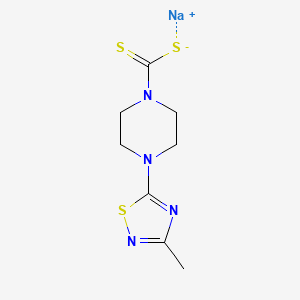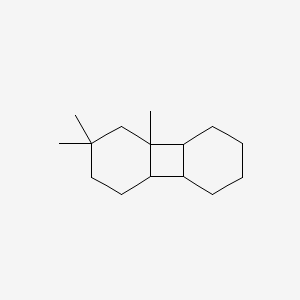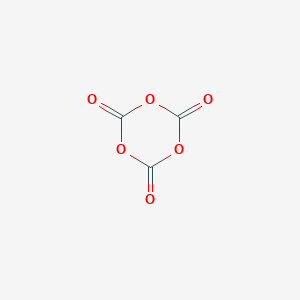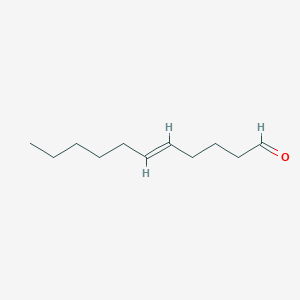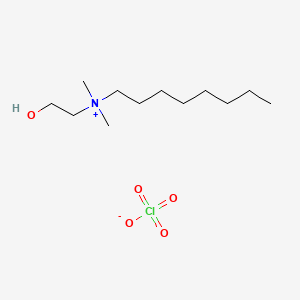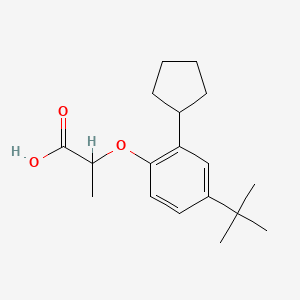
2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid is a complex organic compound characterized by its cyclopentyl group and tert-butyl substituent on the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid typically involves multiple steps, starting with the formation of the cyclopentyl phenol derivative. This can be achieved through a Friedel-Crafts alkylation reaction, where cyclopentyl chloride reacts with tert-butylbenzene in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenolic OH group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the propionic acid moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.
Major Products Formed:
Oxidation: Formation of 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid.
Reduction: Formation of 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
科学研究应用
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
作用机制
The mechanism by which 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
相似化合物的比较
2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionyl chloride
2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propanol
2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)acetic acid
Uniqueness: 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid is unique due to its specific structural features, such as the cyclopentyl group and the tert-butyl substituent. These features contribute to its distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
85204-34-8 |
|---|---|
分子式 |
C18H26O3 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
2-(4-tert-butyl-2-cyclopentylphenoxy)propanoic acid |
InChI |
InChI=1S/C18H26O3/c1-12(17(19)20)21-16-10-9-14(18(2,3)4)11-15(16)13-7-5-6-8-13/h9-13H,5-8H2,1-4H3,(H,19,20) |
InChI 键 |
IIBQTSAECXHWKN-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)C(C)(C)C)C2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


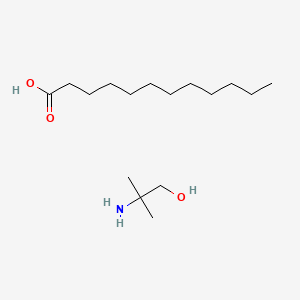


![Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-)](/img/structure/B15178590.png)

